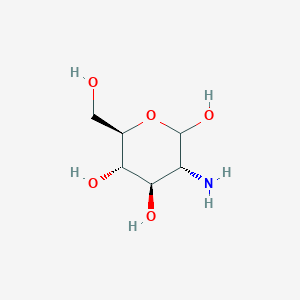

glucosamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biomedical Engineering

Environmental Engineering

Chemical Synthesis

Tissue Engineering

Environmental Applications

Field: Environmental Applications

Application Summary: D-Glucosamine, as a component of chitosan, is used in wastewater treatment .

Methods of Application: Chitosan is used in the removal of dyes and metal ions from wastewater .

Results or Outcomes: Chitosan has demonstrated potential in environmental applications, particularly in wastewater treatment .

Anticancer Drug

Field: Medicinal Chemistry

Application Summary: 2-deoxy-D-glucose (2-DG), which can be derived from D-Glucosamine, has excellent medicinal properties and is used as an anticancer drug .

Methods of Application: The application involves the use of 2-DG in glycolysis .

Results or Outcomes: The use of 2-DG as an anticancer drug has shown promising results .

Biomedical Applications

Field: Biomedical Applications

Application Summary: D-Glucosamine, as a component of chitosan, is used in various biomedical fields such as tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, and burn treatment .

Methods of Application: Chitosan and its derivatives are used as supporting materials in these biomedical applications .

Results or Outcomes: Chitosan and its derivatives have shown great promise in these biomedical applications .

Antifungal and Antibacterial Drug

Application Summary: Diosgenyl β-D-glycosaminosides, which can be derived from D-Glucosamine, have proven antimicrobial and antitumor activity .

Methods of Application: The application involves the use of these semisynthetic saponins as an antifungal or antibacterial drug .

Results or Outcomes: These compounds are very promising candidates for use as an antifungal or antibacterial drug .

Wastewater Treatment

Application Summary: D-Glucosamine, as a component of chitosan, is used in the removal of dyes and metal ions from wastewater .

Methods of Application: Chitosan is used in the treatment of wastewater .

Glucosamine is an amino sugar with the chemical formula . It serves as a crucial precursor in the biochemical synthesis of glycosylated proteins and lipids, playing a vital role in the structure of polysaccharides such as chitosan and chitin. This compound is naturally found in the shells of shellfish, animal bones, bone marrow, and fungi. Commercially, glucosamine is produced primarily through the hydrolysis of chitin sourced from shellfish exoskeletons or via fermentation processes involving grains like corn or wheat .

In biological systems, glucosamine undergoes several key reactions. One significant pathway is the hexosamine biosynthesis pathway, where glucosamine-6-phosphate is synthesized from fructose-6-phosphate and glutamine. This reaction is catalyzed by glutamine-fructose-6-phosphate transaminase. The end product, uridine diphosphate N-acetylglucosamine, is essential for synthesizing glycosaminoglycans, proteoglycans, and glycolipids .

Glucosamine plays a critical role in maintaining joint health by contributing to the synthesis of cartilage components such as glycosaminoglycans and proteoglycans. These substances provide elasticity and strength to cartilage and are essential for joint function. While some studies suggest that glucosamine may have anti-inflammatory effects by downregulating catabolic processes in cartilage cells, many clinical trials have failed to demonstrate significant therapeutic benefits for conditions like osteoarthritis .

Glucosamine can be synthesized through various methods:

- Hydrolysis of Chitin: This traditional method involves treating chitin (extracted from shellfish) with concentrated hydrochloric acid.

- Fermentation: More recent approaches utilize fermentation processes involving fungi such as Aspergillus niger or grains like corn to produce glucosamine in a vegetarian-friendly manner .

- Chemical Synthesis: Laboratory methods can also yield glucosamine through

Glucosamine is widely marketed as a dietary supplement for joint health, particularly for managing osteoarthritis symptoms. It is often combined with chondroitin sulfate to enhance its purported benefits. Despite its popularity, scientific evidence supporting its effectiveness remains limited and controversial . Additionally, glucosamine has potential applications in cosmetic formulations due to its moisturizing properties.

Research indicates that glucosamine may interact with various medications:

- Warfarin: Glucosamine can enhance the anticoagulant effects of warfarin, increasing the risk of bleeding .

- Cancer Medications: Some studies suggest that glucosamine may interfere with certain cancer treatments by blocking their effectiveness .

- Acetaminophen: There are indications that combining glucosamine sulfate with acetaminophen could affect how well each works .

Several compounds share similarities with glucosamine but differ in structure and function:

| Compound | Structure/Function | Uniqueness |

|---|---|---|

| Chondroitin Sulfate | A sulfated glycosaminoglycan that provides structural support in cartilage. | Often used in conjunction with glucosamine for joint health benefits. |

| N-Acetylglucosamine | An acetylated form of glucosamine involved in cellular signaling and metabolism. | Plays a role in regulating gene expression and cell signaling pathways. |

| Hyaluronic Acid | A glycosaminoglycan that retains moisture and provides lubrication in joints and tissues. | Known for its high water retention capacity and use in dermatology. |

| Galactosamine | An amino sugar similar to glucosamine but contains galactose instead of glucose. | Primarily involved in the synthesis of glycoproteins rather than cartilage. |

| Mannosamine | An amino sugar derived from mannose; plays roles in cell signaling and immune response modulation. | Less common than glucosamine but important in specific biological contexts. |

Glucosamine's unique position lies in its specific role as a building block for glycosaminoglycans crucial for joint health, making it distinct from other similar compounds that serve different biological functions .

Thermodynamic Parameters

Melting Point Variations Across Salt Forms

The melting point characteristics of glucosamine demonstrate significant variations depending on the salt form and structural configuration. The alpha form of glucosamine exhibits a melting point of 88°C, while the beta form decomposes at 110°C [1]. This thermal behavior is attributed to the different anomeric configurations and their respective crystal packing arrangements.

Glucosamine hydrochloride, the most stable salt form for commercial applications, demonstrates significantly higher thermal stability with melting points ranging from 192-194°C [2] [1]. This enhanced thermal stability results from the formation of strong ionic interactions between the protonated amino group and the chloride anion, creating a more thermodynamically stable crystal lattice structure.

The thermal characteristics of glucosamine sulfate present complexity due to its tendency to form mixed salts with alkali halides. Pure glucosamine sulfate exhibits variable melting behavior, with commercial preparations often representing physical mixtures rather than true chemical compounds [3]. The d-glucosamine 2-sulfate sodium salt shows melting initiation at 193°C [4], while mixed salts with sodium chloride exhibit melting points exceeding 300°C [5]. This dramatic increase in thermal stability arises from the stabilization effect of the alkali halide matrix, which reduces the hygroscopic nature and enhances the overall thermal resistance of the compound.

Differential scanning calorimetry analysis of glucosamine from marine sources reveals maximal transition temperatures of 194°C with total enthalpy values of 754.422 J/g [2]. These thermodynamic parameters provide critical insights into the energy requirements for phase transitions and structural rearrangements during thermal processing.

Solubility Profiles in Aqueous and Organic Media

Glucosamine demonstrates highly variable solubility characteristics across different solvent systems, with polarity and hydrogen bonding capacity serving as primary determinants of dissolution behavior. In aqueous media, glucosamine exhibits moderate solubility, with N-acetylglucosamine achieving concentrations of 36.0 mg/mL in pure water [6]. The solubility in phosphate buffered saline at physiological pH 7.2 decreases to approximately 5.0 mg/mL for N-acetylglucosamine [7], indicating the influence of ionic strength and pH on dissolution characteristics.

In organic solvents, glucosamine shows preferential solubility in polar protic and aprotic media. Dimethyl sulfoxide demonstrates excellent solvation capacity with solubility values of 23.0 mg/mL for N-acetylglucosamine [1]. N,N-dimethylformamide exhibits intermediate solubility at 10.0 mg/mL [7], while methanol provides variable solubility depending on temperature conditions. Hot methanol readily dissolves glucosamine, whereas cold methanol shows limited solvation capacity [1].

The solubility order in mixed aqueous-organic systems follows the pattern: water + dimethylformamide > water + methanol > water + n-propanol > water + acetonitrile [6]. This hierarchy correlates with the hydrogen bond donor and acceptor propensities of the respective solvents. The carbonyl group in dimethylformamide facilitates enhanced interaction with the amino functionality of glucosamine, resulting in superior solubility enhancement.

Nonpolar solvents demonstrate poor solvation capacity for glucosamine. Both ethyl ether and chloroform render glucosamine essentially insoluble [1] [8], reflecting the compound's hydrophilic nature and requirement for polar interactions for effective dissolution. Ethanol shows intermediate behavior with slight solubility that increases with temperature.

The temperature dependence of solubility in binary solvent systems demonstrates positive correlation, with solubility increasing consistently across the temperature range of 283.15 to 323.15 K [6]. This thermodynamic behavior supports endothermic dissolution processes and provides predictive capabilities for crystallization and formulation applications.

Acid-Base Behavior

pKa Determination Through Potentiometric Titration

Glucosamine exhibits complex acid-base behavior due to the presence of multiple ionizable functional groups. Potentiometric titration studies reveal a primary pKa value of 8.04 determined at 15.5°C under controlled ionic strength conditions [1]. This value corresponds to the amino group deprotonation and represents the most physiologically relevant ionization equilibrium.

Advanced computational methods using ChemAxon algorithms predict additional pKa values of 11.73 for the strongest acidic functionality and 8.23 for the strongest basic center [9]. The strongest acidic pKa likely corresponds to the hydroxyl groups under extreme conditions, while the basic pKa relates to the amino group protonation equilibrium.

The pH-dependent ionization behavior significantly influences glucosamine's physicochemical properties and biological activity. At physiological pH 7.4, glucosamine exists in a partially protonated state, with the amino group carrying positive charge [10]. This cationic character at physiological conditions explains glucosamine's interaction with negatively charged biological polymers and its cellular uptake mechanisms.

Potentiometric analysis using automated titration systems with sodium hydroxide as titrant provides reproducible pKa determinations [11]. The titration curves demonstrate well-defined inflection points, enabling accurate determination of ionization constants across different temperature and ionic strength conditions. These measurements prove essential for understanding glucosamine's behavior in biological systems and pharmaceutical formulations.

The basicity of glucosamine, characterized by a pKb value of 4.5 [9], confirms its behavior as a weak base. This characteristic influences its interaction with acidic biological molecules and affects its distribution and activity within physiological systems.

Ionic Interactions in Sulfated Derivatives

Sulfated derivatives of glucosamine demonstrate enhanced ionic interaction profiles due to the introduction of strongly anionic sulfate groups. Glucosamine 6-sulfate and glucosamine 2-sulfate exhibit dramatically altered electrostatic properties compared to the parent compound, creating opportunities for multivalent ionic interactions with cationic species [12].

The ionic interactions between sulfated glucosamine derivatives and proteins are primarily driven by electrostatic forces between negatively charged sulfate groups and positively charged amino acid residues such as lysine and arginine [12] [13]. These interactions demonstrate significant strength due to the multivalent effect, where multiple individual ionic bonds contribute to overall binding affinity exceeding simple ion-exchange processes.

The binding of proteins to sulfated glucosamine derivatives involves initial long-range electrostatic steering, followed by conformational adjustments that optimize hydrogen bonding and van der Waals interactions [12]. The ionic bonds remain dynamic during the interaction, with individual bonds breaking and reforming while maintaining overall complex stability.

Coordination bonding represents an additional mechanism for ionic interactions in sulfated derivatives. The numerous oxygen atoms present in sulfated glucosamine structures can coordinate physiological cations such as calcium, magnesium, and zinc [12]. These coordination interactions demonstrate dependence on the sulfation pattern and can significantly alter the conformational properties and biological activity of the compounds.

The polyelectrolyte effect contributes substantially to the thermodynamics of ionic interactions in sulfated glucosamine systems. The entropically favorable release of counterions upon protein binding provides major contributions to the overall binding free energy [12]. This effect explains the enhanced binding strength observed for sulfated derivatives compared to non-sulfated glucosamine analogues.

Ionic strength effects significantly modulate the interaction strength between sulfated glucosamine derivatives and binding partners. Increased electrolyte concentrations lead to electrostatic screening, reducing the effective range and strength of ionic interactions [14]. However, the multivalent nature of these interactions provides resistance to ionic strength effects compared to simple monovalent binding systems.

Collision Cross-Section Analysis via Ion Mobility Spectrometry

Ion mobility spectrometry provides valuable structural information for glucosamine and its derivatives through collision cross-section measurements. The technique separates gas-phase ions based on their size-to-charge ratios, enabling determination of structural parameters and conformational characteristics.

Glucosamine demonstrates characteristic collision cross-section values that vary depending on the ionization mode and derivative structure. For protonated glucosamine [M+H]+, collision cross-section values range from 138.1 to 141.5 Ų using drift tube ion mobility spectrometry [10] [15]. The sodiated adduct [M+Na]+ exhibits slightly larger cross-sections between 143.5 and 146.7 Ų [10], reflecting the increased ionic radius and altered charge distribution.

Phosphorylated derivatives show systematically larger collision cross-sections due to increased molecular size and altered conformational preferences. Glucosamine 6-phosphate [M+H]+ demonstrates values between 150-153.5 Ų [16] [15], while the deprotonated form [M-H]- exhibits a cross-section of 148.1 Ų [15]. These measurements provide insight into the conformational effects of phosphorylation and charge state on molecular geometry.

Sulfated glucosamine derivatives display intermediate collision cross-section values. Glucosamine 6-sulfate [M+H]+ shows a predicted collision cross-section of 148.4 Ų, while the deprotonated form [M-H]- exhibits 146.6 Ų [17]. These values reflect the structural modifications introduced by sulfation and the corresponding changes in gas-phase conformation.

The collision cross-section measurements demonstrate excellent reproducibility across different ion mobility techniques. Traveling wave ion mobility spectrometry and drift tube ion mobility spectrometry provide consistent values, validating the structural assignments and enabling cross-platform method development [18].

Temperature and buffer gas composition influence collision cross-section measurements, requiring careful control of experimental conditions [19]. The use of nitrogen as drift gas provides optimal resolution for glucosamine analysis, while calibration with standard compounds ensures accurate cross-section determination.

Ion mobility coupled with mass spectrometry enables separation of isomeric glucosamine derivatives that cannot be distinguished by mass spectrometry alone [20] [21]. This capability proves particularly valuable for complex biological samples containing multiple glucosamine-containing structures with identical molecular masses but different conformational properties.

The mobility shifts observed upon chemical derivatization provide mechanistic insights into molecular interactions and binding processes [22] [23]. Studies using 2-butanol as a shift reagent demonstrate differential mobility changes for glucosamine compared to other compounds, reflecting the specific hydrogen bonding patterns and charge distribution characteristics of glucosamine.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Osteoarthritis (OA) is the most common form of arthritis, and it is often associated with significant disability and an impaired quality of life. To review all randomized controlled trials (RCTs) evaluating the effectiveness and toxicity of glucosamine in OA /the authors/ searched MEDLINE, PREMEDLINE, EMBASE, AMED, ACP Journal Club, DARE, CDSR, and the CCTR and also wrote letters to content experts, and hand searched reference lists of identified RCTs and pertinent review articles. All searches were updated in January 2005. Relevant studies met the following criteria: 1) RCTs evaluating the effectiveness and safety of glucosamine in OA, 2) Both placebo controlled and comparative studies were eligible, 3) Both single blinded and double blinded studies were eligible. Data abstraction was performed independently by two investigators and the results were compared for degree of agreement. Gotzsche's method and a validated tool were used to score the quality of the RCTs. Continuous outcome measures were pooled using standardized mean differences (SMD) as the measure of effect size. Dichotomous outcome measures were pooled using relative risk ratios (RR). MAIN RESULTS: Analysis restricted to eight studies with adequate allocation concealment failed to show benefit of glucosamine for pain and WOMAC function. Collectively, the 20 analyzed RCTs found glucosamine favored placebo with a 28% (change from baseline) improvement in pain (SMD -0.61, 95% CI -0.95, -0.28) and a 21% (change from baseline) improvement in function using the Lequesne index (SMD -0.51 95% CI -0.96, -0.05). However, the results are not uniformly positive, and the reasons for this remain unexplained. WOMAC pain, function and stiffness outcomes did not reach statistical significance.In the 10 RCTs in which the Rotta preparation of glucosamine was compared to placebo, glucosamine was found to be superior for pain (SMD -1.31, 95% CI -1.99, -0.64) and function using the Lequesne index (SMD -0.51, 95% CI -0.96, -0.05). Pooled results for pain (SMD -0.15, 95% CI -0.35, 0.05) and function using the WOMAC index (SMD 0.03, 95% CI -0.18, 0.25) in those RCTs in which a non-Rotta preparation of glucosamine was compared to placebo did not reach statistical significance. In the four RCTs in which the Rotta preparation of glucosamine was compared to an NSAID, glucosamine was superior in two, and equivalent in two. Two RCTs using the Rotta preparation showed that glucosamine was able to slow radiological progression of OA of the knee over a three year period (SMD 0.24, 95% CI 0.04, 0.43).Glucosamine was as safe as placebo in terms of the number of subjects reporting adverse reactions (RR=0.97, 95% CI, 0.88, 1.08). This update includes 20 studies with 2570 patients. Pooled results from studies using a non-Rotta preparation or adequate allocation concealment failed to show benefit in pain and WOMAC function while those studies evaluating the Rotta preparation show that glucosamine was superior to placebo in the treatment of pain and functional impairment resulting from symptomatic OA. WOMAC outcomes of pain, stiffness and function did not show a superiority of glucosamine over placebo for both Rotta and non-Rotta preparations of glucosamine. Glucosamine was as safe as placebo.

Glucosamine may be indicated for the treatment and prevention of osteoarthritis, either by itself or in combination with chondroitin sulfate.

Pharmacology

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AX - Other antiinflammatory and antirheumatic agents, non-steroids

M01AX05 - Glucosamine

Mechanism of Action

When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Fecal excretion of glucosamine in a pharmacokinetic study was 11.3% within 120 hours after administration. Urinary elimination was found to be 1.19% within the first 8 hours post-administration.

Results of a pharmacokinetic study of 12 healthy volunteers receiving three daily consecutive oral administrations of glucosamine sulfate soluble powder demonstrated glucosamine distribution to extravascular compartments. Human pharmacokinetic data for glucosamine is limited in the literature, however, a large animal model study of horses revealed a mean apparent volume of distribution of 15.4 L/kg. Concentrations of glucosamine ranged from 9-15 microM after an intravenous dose, and 0.3-0.7 microM after nasogastric dosing. These concentrations remained in the range of 0.1-0.7 microM in the majority of horses 12 hours after dosing, suggesting effectiveness of a once-daily dose. In rats and dogs, radioactivity from a C-14 labeled dose of glucosamine is detected in the liver, kidneys, articular cartilage, and other areas.

Information on the absorption and serum pharmacokinetics for dietary glucosamine is very limited, and in some case, the available data are contradictory. For example, in one series of studies, (14)C-glucosamine was given orally to rats, dogs, and humans, and in all cases, the radiolabel was described as "efficiently" absorbed, reaching a plasma peak after about 4 hours. A high percentage of the radiolabel (about 35%) was excreted in the urine, and a similar amount was last in expired air. On the other hand, the laboratory that conducted this experiment was unable to detect chemical amounts of glucosamine in human serum after a single oral dose at 100 mg/kg (five times the clinical dose) using a chromatographic assay with a limit of detection of about 14 uM. This suggests that the bioavailable glucosamine in human serum after the normal recommended dosage (20 mg/kg) is well below 10 uM.

About 90% of glucosamine administered orally as a glucosamine salt get absorbed from the small intestine, and from there it is transported via the portal circulation to the liver. It appears that a significant fraction of the ingested glucosamine is catabolized by first-pass metabolism in the liver. Free glucosamine is not detected in the serum after oral intake, and it si not presently known how much of an ingested dose is taken up in the joints in humans. Some uptake in the articular cartilage is seen in animal studies.

Twelve healthy volunteers received three consecutive once-daily oral administrations of glucosamine sulfate soluble powder at the doses of 750, 1,500, and 3,000 mg, in an open, randomised, cross-over fashion. Glucosamine was determined in plasma collected up to 48 hr after the last dose. ... Endogenous plasma levels of glucosamine were detected (10.4-204 ng/ml, with low intra-subject variability). Glucosamine was rapidly absorbed after oral administration and its pharmacokinetics were linear in the dose range 750-1,500 mg, but not at 3,000 mg, where the plasma concentration-time profiles were less than expected based on dose-proportionality. Plasma levels increased over 30-folds from baseline and peaked at about 10 microM with the standard 1,500 mg once-daily dosage. Glucosamine distributed to extravascular compartments and its plasma concentrations were still above baseline up to the last collection time.

Eighteen subjects with osteoarthritis were given 1,500 mg of commercial glucosamine sulphate after an overnight fast, and serum was then obtained at baseline and every 15-30 minutes over 3 hours, and additionally, from two subjects at 5 and 8 hours. Urine samples were collected at baseline and 3 hours after ingestion from three subjects. Baseline glucosamine was below the detection limit of 0.5 umol/L for all subjects, but after ingestion, glucosamine was detected in 17/18 subjects, beginning to rise at 30-45 minutes to a maximum at 90-180 minutes, with a range of 1.9-11.5 umol/L (0.34-2 ug/ml).

For more Absorption, Distribution and Excretion (Complete) data for GLUCOSAMINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Cannabinol

Drug Warnings

Side effects that have been reported are mainly mild gastrointestinal complaints such as heartburn, epigastric distress and diarrhea. No allergic reactions have been reported including sulfa-allergic reactions to glucosamine sulfate. /Glucosamine sulfate/

Glucosamine may increase insulin resistance and consequently affect glucose tolerance. Diabetics who ... decide to use glucosamine supplements will need to monitor their blood glucose and may need to adjust the doses of the medications they take to control blood glucose. ...

The safety profile of glucosamine in the published studies ... is uniformly favorable and comparable to placebo. A few minor adverse events have been reported, including GI complaints such as heartburn, diarrhea, constipation, epigastric pain, and nausea. One concern about the use of glucosamine is its potential to cause or worsen diabetes. In animal models, increased glucosamine levels in cells have been associated with insulin resistance (a major factor in the genesis of Type 2 diabetes mellitus) and alterations in insulin production.

Biological Half Life

Glucosamine elimination half-life /in twelve healthy volunteers/ was only tentatively estimated to average 15 hr.

... After i.v. administration the radioactivity due to glucosamine appears in plasma and is rapidly eliminated, with an initial half life of 0.28 hr.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: glucosamine; matrix: chitin, protein, soil; procedure: high-performance liquid chromatography with fluorescence detection; limit of detection: 49-780 fmole

Clinical Laboratory Methods

Dates

2: Terencio MC, Ferrándiz ML, Carceller MC, Ruhí R, Dalmau P, Vergés J, Montell E, Torrent A, Alcaraz MJ. Chondroprotective effects of the combination chondroitin sulfate-glucosamine in a model of osteoarthritis induced by anterior cruciate ligament transection in ovariectomised rats. Biomed Pharmacother. 2016 Apr;79:120-8. doi: 10.1016/j.biopha.2016.02.005. Epub 2016 Feb 18. PubMed PMID: 27044820.

3: Hrynets Y, Bhattacherjee A, Ndagijimana M, Hincapie Martinez DJ, Betti M. Iron (Fe(2+))-Catalyzed Glucosamine Browning at 50 °C: Identification and Quantification of Major Flavor Compounds for Antibacterial Activity. J Agric Food Chem. 2016 Apr 27;64(16):3266-75. doi: 10.1021/acs.jafc.6b00761. Epub 2016 Apr 11. PubMed PMID: 27043007.

4: Furuike T, Chaochai T, Okubo T, Mori T, Tamura H. Fabrication of nonwoven fabrics consisting of gelatin nanofibers cross-linked by glutaraldehyde or N-acetyl-d-glucosamine by aqueous method. Int J Biol Macromol. 2016 Mar 25. pii: S0141-8130(16)30277-X. doi: 10.1016/j.ijbiomac.2016.03.053. [Epub ahead of print] PubMed PMID: 27020944.

5: Kim C, Shores L, Guo Q, Aly A, Jeon OH, Kim do H, Bernstein N, Bhattacharya R, Chae JJ, Yarema KJ, Elisseeff JH. Electrospun Microfiber Scaffolds with Anti-Inflammatory Tributanoylated N-Acetyl-d-Glucosamine Promote Cartilage Regeneration. Tissue Eng Part A. 2016 Apr;22(7-8):689-97. doi: 10.1089/ten.TEA.2015.0469. PubMed PMID: 27019285.

6: Bennett AM, Shippy DC, Eakley N, Okwumabua O, Fadl AA. Functional characterization of glucosamine-6-phosphate synthase (GlmS) in Salmonella enterica serovar Enteritidis. Arch Microbiol. 2016 Mar 26. [Epub ahead of print] PubMed PMID: 27017337.

7: Forman A, Auzanneau FI. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. Carbohydr Res. 2016 Apr 29;425:10-21. doi: 10.1016/j.carres.2016.02.012. Epub 2016 Mar 10. PubMed PMID: 27015141.

8: Dalirfardouei R, Karimi G, Jamialahmadi K. Molecular mechanisms and biomedical applications of glucosamine as a potential multifunctional therapeutic agent. Life Sci. 2016 Mar 16. pii: S0024-3205(16)30179-5. doi: 10.1016/j.lfs.2016.03.028. [Epub ahead of print] Review. PubMed PMID: 27012765.

9: Álvarez-Añorve LI, Gaugué I, Link H, Marcos-Viquez J, Díaz-Jiménez DM, Zonszein S, Bustos-Jaimes I, Schmitz-Afonso I, Calcagno ML, Plumbridge J. Allosteric activation of E. coli glucosamine-6-phosphate deaminase (NagB) in vivo justified by intracellular amino sugar metabolite concentrations. J Bacteriol. 2016 Mar 21. pii: JB.00870-15. [Epub ahead of print] PubMed PMID: 27002132.

10: Lin H, Zeng J, Xie R, Schulz MJ, Tedesco R, Qu J, Erhard KF, Mack JF, Raha K, Rendina AR, Szewczuk LM, Kratz PM, Jurewicz AJ, Cecconie T, Martens S, McDevitt PJ, Martin JD, Chen SB, Jiang Y, Nickels L, Schwartz BJ, Smallwood A, Zhao B, Campobasso N, Qian Y, Briand J, Rominger CM, Oleykowski C, Hardwicke MA, Luengo JI. Discovery of a Novel 2,6-Disubstituted Glucosamine Series of Potent and Selective Hexokinase 2 Inhibitors. ACS Med Chem Lett. 2015 Dec 28;7(3):217-22. doi: 10.1021/acsmedchemlett.5b00214. eCollection 2016 Mar 10. PubMed PMID: 26985301; PubMed Central PMCID: PMC4789681.